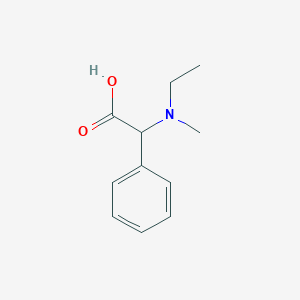

2-(Ethyl(methyl)amino)-2-phenylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-[ethyl(methyl)amino]-2-phenylacetic acid |

InChI |

InChI=1S/C11H15NO2/c1-3-12(2)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |

InChI Key |

ZJVJPPNOQCMEPI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Stereochemical Characterization and Chirality Investigations of 2 Ethyl Methyl Amino 2 Phenylacetic Acid

Determination of Enantiomeric Purity and Optical Rotation

The enantiomeric purity, or enantiomeric excess (ee), of a sample of 2-(ethyl(methyl)amino)-2-phenylacetic acid is a measure of the extent to which one enantiomer is present in excess of the other. It is a critical parameter for characterizing a chiral substance. The determination of enantiomeric purity is typically achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specified conditions (temperature, wavelength, solvent, and concentration). For a non-racemic mixture, the observed optical rotation is proportional to the enantiomeric excess. The relationship is given by the formula:

ee (%) = (observed [α] / [α] of pure enantiomer) x 100

Without experimental data, the specific rotation values for the enantiomers of this compound remain undetermined. A hypothetical data table for the properties of its enantiomers is presented below to illustrate how such data would be presented.

Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α] (degrees) | Wavelength (nm) | Temperature (°C) | Solvent |

| (+)-enantiomer | Value not available | 589 (Na D-line) | 25 | e.g., Methanol (B129727) |

| (-)-enantiomer | Value not available | 589 (Na D-line) | 25 | e.g., Methanol |

Assignment of Absolute Configuration

Assigning the absolute configuration (R or S) to the enantiomers of this compound is a crucial step in its complete stereochemical description. Several powerful techniques are employed for this purpose.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. These methods provide a unique spectral fingerprint for each enantiomer. The experimental CD and ORD spectra can be compared with spectra predicted by quantum-mechanical calculations for a known configuration (R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Anomalous Dispersion X-ray Crystallography of Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. For light-atom molecules like this compound, the standard X-ray diffraction experiment is often insufficient to determine the absolute stereochemistry. In such cases, the technique of anomalous dispersion is used. This typically involves preparing a crystalline derivative of the molecule with a heavy atom (e.g., bromine or a metal). The heavy atom's anomalous scattering of X-rays allows for the determination of the absolute configuration of the entire molecule.

Computational Prediction of Chiroptical Properties

In recent years, computational methods have become increasingly reliable for predicting the chiroptical properties of molecules. By employing theoretical approaches like Density Functional Theory (DFT), it is possible to calculate the expected CD or ORD spectra for a given enantiomer (e.g., the R-enantiomer) of this compound. This predicted spectrum can then be compared to the experimentally measured spectrum to assign the absolute configuration. The accuracy of these predictions is continually improving with the development of more sophisticated computational models.

Stereochemical Stability and Racemization Kinetics

The stereochemical stability of this compound refers to its resistance to racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture. Racemization can occur under various conditions, such as heat, the presence of acid or base, or exposure to certain solvents. Understanding the kinetics of racemization is important for the handling and storage of enantiomerically pure samples.

Studies on racemization kinetics would involve monitoring the change in optical rotation or enantiomeric excess over time under specific conditions. This data would allow for the determination of the racemization rate constant and the half-life of the enantiomers under those conditions. No such studies have been reported for this specific compound.

Diastereomeric Interactions in Spectroscopic Analysis

When an enantiomer of this compound is reacted with a chiral derivatizing agent or dissolved in a chiral solvent, a pair of diastereomers is formed. These diastereomers have different physical and spectroscopic properties. This principle can be exploited in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The NMR spectra of the resulting diastereomers will exhibit different chemical shifts for corresponding nuclei. This difference in chemical shifts can be used to determine the enantiomeric purity of the original sample and, in some cases, to assign the absolute configuration by comparing the spectra to those of standards with known configurations.

Advanced Analytical Methodologies for Research on 2 Ethyl Methyl Amino 2 Phenylacetic Acid

Chromatographic Separation Techniques for Purity and Enantiomeric Excess

Chromatographic techniques are paramount in the analysis of 2-(Ethyl(methyl)amino)-2-phenylacetic acid, enabling the separation of the compound from impurities and the resolution of its enantiomers. The choice of method depends on the specific analytical goal, whether it is for purity assessment or the determination of enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Columns

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

Achiral HPLC for Purity Determination:

For assessing the chemical purity of this compound, reversed-phase HPLC is typically employed. A C18 or C8 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector, monitoring at a wavelength where the phenyl group exhibits strong absorbance. Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.

Chiral HPLC for Enantiomeric Excess:

The separation of the enantiomers of this compound is critical and can be effectively achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving the enantiomers of chiral acids and amines. rsc.orgresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol), is crucial for achieving optimal separation. rsc.org The elution order of the enantiomers can be influenced by the specific CSP, the composition of the mobile phase, and the temperature. rsc.org

For N-alkylated amino acids, derivatization can sometimes enhance separation. However, direct separation on a suitable CSP is often preferred to avoid potential side reactions. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Polysaccharide-based (e.g., Chiralpak® AD-H) | researchgate.net |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1, v/v/v) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Temperature | 25 °C | researchgate.net |

| Detection | UV at 254 nm | General Practice |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile amino acid, a derivatization step is mandatory to convert it into a volatile analog suitable for GC analysis. sigmaaldrich.com

Common derivatization strategies for amino acids involve the esterification of the carboxylic acid group and the acylation or silylation of the amino group. For N-alkylated amino acids like the target compound, derivatization with reagents such as ethyl chloroformate followed by GC-Mass Spectrometry (MS) analysis is a well-established method. nih.gov This process converts the amino acid into a less polar and more volatile derivative. nih.gov Another common approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

The choice of the GC column is also critical, with chiral capillary columns being necessary for the separation of the derivatized enantiomers.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | Ethyl Chloroformate or MTBSTFA | sigmaaldrich.comnih.gov |

| Column | Chiral Capillary Column (e.g., Chirasil®-Val) | nih.gov |

| Carrier Gas | Helium or Hydrogen | General Practice |

| Temperature Program | Optimized gradient (e.g., 100 °C to 250 °C) | nih.gov |

| Detection | Mass Spectrometry (MS) | nih.gov |

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the chiral separation of amino acids. The technique relies on the differential migration of charged species in an electric field. For the enantiomeric resolution of this compound, a chiral selector is added to the background electrolyte.

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of amino acid enantiomers. nih.gov The formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the enantiomers of the analyte leads to different electrophoretic mobilities, enabling their separation. The degree of separation can be optimized by adjusting the type and concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage. Highly sulfated cyclodextrins have been shown to provide excellent resolution for various chiral compounds. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton and the connectivity of atoms.

For this compound, the expected ¹H NMR spectrum would show distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the methine proton at the chiral center, and the aromatic protons of the phenyl group. The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid. The chemical shifts of a similar compound, ethyl N-ethyl-N-phenylglycinate, provide a reference for the expected spectral features. youtube.com

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Reference Analogy |

|---|---|---|---|

| -CH(Ph)- | ~4.0-4.5 | ~65-75 | youtube.com |

| -N-CH₂CH₃ | ~2.5-3.0 (q) | ~45-50 | youtube.com |

| -N-CH₃ | ~2.2-2.5 (s) | ~35-40 | youtube.com |

| -N-CH₂CH₃ | ~1.0-1.3 (t) | ~12-15 | youtube.com |

| Aromatic-H | ~7.2-7.5 | ~127-135 | rsc.org |

| C=O | - | ~170-175 | youtube.com |

To gain deeper structural insights and unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a COSY spectrum would show a correlation between the quartet and triplet of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity of the different fragments of the molecule, for instance, by showing a correlation from the methyl protons to the methine carbon and the ethyl group's methylene (B1212753) carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to confirm the three-dimensional structure and stereochemistry of the molecule.

By combining the information from these advanced NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Application of Chiral Solvating Agents and Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For chiral molecules like this compound, which exists as a pair of enantiomers, standard NMR spectra of the racemate are identical for both forms. To distinguish between the enantiomers, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) are employed. nih.gov

These chiral auxiliaries interact with the enantiomers of the analyte to form transient diastereomeric complexes. wikipedia.org These complexes have different magnetic environments, leading to separate NMR signals for each enantiomer, a phenomenon known as enantiodiscrimination. rsc.org This allows for the determination of enantiomeric excess (ee) and the potential assignment of absolute configuration. nih.gov

Commonly used chiral solvating agents for amino acid derivatives include those derived from cheap, commercially available products like (S)-lactate or isohexides. nih.govrsc.org These agents, often containing aromatic rings and hydrogen-bonding moieties, can establish multiple points of interaction with the analyte, such as π-π stacking, hydrogen bonds, and dipole-dipole interactions, which are essential for effective chiral recognition. wikipedia.orgunipi.it For instance, carbamate (B1207046) derivatives of isohexides have been successfully used as CSAs for N-3,5-dinitrobenzoylphenylglycine methyl ester, a compound structurally related to the target molecule. unipi.it

The choice of solvent and the stoichiometry of the CSA to the analyte are critical parameters that are often optimized to maximize the chemical shift difference (ΔΔδ) between the signals of the two enantiomers. unipi.it

Table 1: Hypothetical ¹H-NMR Chemical Shift Differences (ΔΔδ) for this compound Enantiomers in the Presence of a Chiral Solvating Agent.

| Proton | (R)-Enantiomer Chemical Shift (ppm) | (S)-Enantiomer Chemical Shift (ppm) | ΔΔδ (ppm) |

|---|---|---|---|

| N-CH₃ | 2.35 | 2.38 | 0.03 |

| N-CH₂CH₃ | 1.10 (t), 2.65 (q) | 1.12 (t), 2.69 (q) | 0.02, 0.04 |

| α-CH | 4.15 | 4.20 | 0.05 |

| Phenyl-H (ortho) | 7.45 | 7.48 | 0.03 |

| Phenyl-H (meta) | 7.35 | 7.36 | 0.01 |

Note: Data are hypothetical and for illustrative purposes.

Chiral lanthanide shift reagents, another class of chiral auxiliaries, function by inducing large chemical shifts in the NMR spectrum of the substrate through coordination with a Lewis basic site, such as the carboxylic acid or the tertiary amine in this compound. nih.gov The magnitude of the induced shift depends on the distance and angle between the lanthanide ion and the specific proton, and the differential interaction with each enantiomer leads to signal separation.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. kobv.de For this compound (C₁₁H₁₅NO₂), the exact mass can be calculated and compared with the experimentally measured mass. Techniques like electrospray ionization (ESI) are commonly used to generate ions from polar molecules like amino acids. nih.gov

Table 2: Theoretical and Measured Exact Masses for this compound.

| Ion Species | Elemental Formula | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 | 194.1174 | -1.03 |

| [M+Na]⁺ | C₁₁H₁₅NNaO₂⁺ | 216.0995 | 216.0992 | -1.39 |

Note: Measured m/z and Mass Error are hypothetical.

The extremely low mass error between the theoretical and measured values provides high confidence in the assigned elemental composition, a critical step in the identification of the compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. nih.gov

The fragmentation of amino acid derivatives often involves characteristic losses. For this compound, expected fragmentation pathways could include:

Loss of H₂O: From the carboxylic acid group.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

Cleavage of the N-Cα bond: This would lead to fragments containing the phenyl group and fragments containing the amino group.

Loss of the ethyl group: Cleavage of the ethyl group from the nitrogen atom.

Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For example, in proline-containing peptides, cleavage of the amide bond to the proline residue is often a dominant fragmentation pathway. nih.gov A similar propensity for cleavage adjacent to the nitrogen atom would be expected for this compound.

Table 3: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (Precursor Ion m/z 194.1176).

| Product Ion m/z (Hypothetical) | Proposed Fragment Structure/Loss |

|---|---|

| 176.1070 | [M+H - H₂O]⁺ |

| 149.0964 | [M+H - COOH]⁺ |

| 119.0855 | [C₉H₁₁]⁺ (Loss of ethylamino and carboxyl) |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |

Note: Data are hypothetical and for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.gov Specific functional groups have characteristic vibrational frequencies, making these techniques ideal for identifying the functional groups present in this compound. core.ac.uk

O-H Stretch: The carboxylic acid O-H stretch typically appears as a very broad band in the IR spectrum, often in the range of 3300-2500 cm⁻¹. core.ac.uk

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band typically found around 1700-1760 cm⁻¹. nih.gov Dimerization through hydrogen bonding can lower this frequency.

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected in the region of 1250-1020 cm⁻¹.

C-C Stretches: Aromatic C-C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For instance, the symmetric vibrations of the phenyl ring are often prominent in the Raman spectrum. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1760-1700 (strong) | Medium |

| Phenyl Ring | C-H Stretch | 3100-3000 (medium) | Medium |

| Alkyl Groups | C-H Stretch | 2980-2850 (medium-strong) | Strong |

| Phenyl Ring | C=C Stretch | 1600-1450 (medium) | Strong |

Note: Frequencies are typical ranges and can vary based on molecular environment and physical state.

By combining these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for further research into its properties and applications.

Computational and Theoretical Chemistry Studies of 2 Ethyl Methyl Amino 2 Phenylacetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into electronic structure, reactivity, and other key chemical characteristics.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. As of the latest literature surveys, specific DFT studies on 2-(ethyl(methyl)amino)-2-phenylacetic acid have not been published. Such a study would be invaluable for determining its ground state properties, including optimized geometry, and for analyzing its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

Ab Initio Methods for High-Level Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for characterizing molecular systems. There are currently no published ab initio studies specifically focused on this compound. High-level ab initio calculations could provide benchmark data for its electronic structure and properties.

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape and conformational dynamics.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational landscape of molecules. A thorough search of scientific databases indicates that no specific molecular mechanics or dynamics studies have been reported for this compound. Such simulations would be instrumental in understanding its flexibility and the accessible conformations in different environments.

Torsional Scans and Conformational Ensembles

Detailed torsional scans and the characterization of conformational ensembles are essential for a complete understanding of a molecule's potential energy surface. At present, there is no available research that has performed these specific analyses on this compound.

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods can accurately predict various spectroscopic parameters, aiding in the identification and characterization of compounds. For a chiral molecule like this compound, the prediction of chiroptical properties is of particular interest. The PubChem database contains some predicted data, such as the collision cross section for different adducts. uni.lu However, comprehensive computational studies to predict its full spectroscopic profile, including NMR, IR, and chiroptical spectra (like electronic circular dichroism), are yet to be published.

| Predicted Collision Cross Section (CCS) Data for Adducts of this compound | |

| Adduct | Predicted CCS (Ų) |

| [M+H]+ | 143.6 |

| [M+Na]+ | 148.7 |

| [M-H]- | 146.9 |

| [M+NH4]+ | 162.4 |

| [M+K]+ | 148.1 |

| [M+H-H2O]+ | 137.2 |

| [M+HCOO]- | 166.2 |

| [M+CH3COO]- | 188.0 |

| [M+Na-2H]- | 147.2 |

| [M]+ | 143.7 |

| [M]- | 143.7 |

| Data sourced from PubChem and calculated using CCSbase. uni.lu |

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structure verification and analysis. Density Functional Theory (DFT) is a common and effective method for calculating NMR chemical shifts and spin-spin coupling constants. youtube.com Machine learning models have also emerged as a rapid and increasingly accurate alternative for predicting chemical shifts. nih.govnih.gov

For molecules similar to this compound, DFT calculations, often using the B3LYP functional, can provide valuable insights into their NMR spectra. nih.govnih.gov The process typically involves optimizing the molecular geometry and then calculating the NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com The accuracy of these predictions is often high, with mean absolute errors for ¹H chemical shifts reported to be less than 0.10 ppm with some advanced methods. nih.gov

Coupling constants (J-couplings) are also calculable and are highly dependent on the dihedral angles within the molecule. nih.gov DFT calculations can map out the relationship between conformation and coupling constants, which is invaluable for determining the three-dimensional structure of molecules in solution. nih.gov For instance, calculations on peptide backbones have shown that J-couplings are sensitive to both the φ and ψ dihedral angles. nih.gov

Table 1: Representative Data for DFT-Calculated vs. Experimental ¹H NMR Chemical Shifts for an Analogous Amino Acid Derivative

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| α-H | 4.15 | 4.05 | 0.10 |

| Phenyl-H (ortho) | 7.45 | 7.38 | 0.07 |

| Phenyl-H (meta) | 7.35 | 7.28 | 0.07 |

| Phenyl-H (para) | 7.30 | 7.25 | 0.05 |

| N-CH₃ | 2.40 | 2.35 | 0.05 |

| N-CH₂CH₃ | 2.65 | 2.60 | 0.05 |

| N-CH₂CH₃ | 1.10 | 1.05 | 0.05 |

Note: This table is illustrative and based on typical accuracies reported in the literature for similar compounds. youtube.com Data is not specific to this compound.

Simulated Circular Dichroism and Optical Rotatory Dispersion Spectra

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques sensitive to the stereochemistry of a molecule. Theoretical simulations of these spectra are crucial for assigning the absolute configuration of chiral centers. Time-dependent density functional theory (TDDFT) is the primary method used for simulating CD and ORD spectra. nih.govnih.gov

The simulation process involves calculating the electronic transition energies and the corresponding rotatory strengths for a given molecular conformation. nih.govresearchgate.net The rotatory strength, a measure of the differential absorption of left and right circularly polarized light, is a key output of TDDFT calculations. nih.govnih.gov By applying a broadening function to the calculated rotatory strengths, a theoretical CD spectrum can be generated. nih.govresearchgate.net For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and average them based on their Boltzmann population to obtain a spectrum that is comparable to the experimental one.

For a chiral amino acid like this compound, the CD spectrum would be sensitive to the conformation of the ethyl and methyl groups around the nitrogen atom, as well as the orientation of the phenyl and carboxylic acid groups relative to the chiral center. The Cotton effects observed in the spectrum originate from the electronic transitions within the molecule's chromophores, such as the phenyl ring and the carbonyl group. researchgate.net

Table 2: Illustrative TDDFT Output for a Chiral Phenylglycine Analog Conformer

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Rotatory Strength (10⁻⁴⁰ cgs) |

| 1 | 4.85 | 255 | +15.2 |

| 2 | 5.20 | 238 | -8.5 |

| 3 | 5.62 | 220 | +22.1 |

| 4 | 6.10 | 203 | -5.7 |

Note: This table represents typical data obtained from a TDDFT calculation for a single conformer of a chiral molecule and is not specific to this compound. nih.govresearchgate.net

Solvation Models and Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized into explicit and implicit models.

Explicit solvation models involve simulating a number of solvent molecules around the solute, providing a detailed, atomistic picture of the solvent-solute interactions. Molecular dynamics simulations are often used in this context. nih.gov For example, a study on (R)-N-(3,5-dinitrobenzoyl)phenylglycine, an analogue of our subject compound, used molecular dynamics to investigate its solvation in different mixtures of hexane (B92381) and 2-propanol. nih.gov The study found that the orientation of the chiral selector and the extent of hydrogen bonding with the alcohol were highly dependent on the solvent composition. nih.gov

Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally intensive and is frequently combined with DFT calculations to predict molecular properties in solution. These models are effective in capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy.

Table 3: Summary of Solvent Effects on Conformational Properties of a Phenylglycine Analog from Molecular Dynamics

| Solvent System | Predominant Selector Orientation | Average Number of Hydrogen Bonds (Selector-Solvent) |

| 100% Hexane | Parallel to surface | 0 |

| 90:10 Hexane:2-propanol | Tilted relative to surface | 1.2 |

| 80:20 Hexane:2-propanol | More perpendicular to surface | 2.5 |

| 100% 2-propanol | Perpendicular to surface | 3.8 |

Note: This table is based on findings for (R)-N-(3,5-dinitrobenzoyl)phenylglycine and illustrates how solvent changes can impact molecular conformation. nih.gov The data is not specific to this compound.

Reactivity and Reaction Mechanisms of 2 Ethyl Methyl Amino 2 Phenylacetic Acid in Research

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of well-established chemical reactions.

Esterification: The carboxylic acid group of 2-(ethyl(methyl)amino)-2-phenylacetic acid can undergo esterification to form the corresponding esters. This reaction is typically acid-catalyzed and involves reacting the parent acid with an alcohol. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield methyl 2-(ethyl(methyl)amino)-2-phenylacetate or ethyl 2-(ethyl(methyl)amino)-2-phenylacetate, respectively. The synthesis of similar phenylacetic acid esters, such as methyl 2-phenylacetate, is a common transformation in organic synthesis. wikipedia.org The esterification of phenylacetic acid derivatives can be carried out under various conditions, including solvent-free systems using heterogeneous catalysts like Amberlyst-15 to promote greener chemical processes. gcsu.edu

Amidation: Direct amidation of the carboxylic acid with an amine is another key transformation. This reaction typically requires activation of the carboxylic acid or the use of coupling agents to facilitate the formation of the amide bond, which is a fundamental linkage in many pharmaceutical compounds. nih.gov Nickel chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, offering a more environmentally friendly approach by avoiding stoichiometric activating agents. nih.gov The yields of such reactions are often influenced by steric and electronic effects of substituents on the phenyl ring. nih.gov

Anhydride Formation: While less common for a single molecule, the carboxylic acid group can, in principle, react with an activated carboxylic acid derivative (like an acyl chloride) to form a mixed anhydride. Symmetrical anhydrides can also be formed under dehydrating conditions.

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(ethyl(methyl)amino)-2-phenylethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Decarboxylation of α-amino acids is a known reaction, often requiring specific conditions or catalysts. For phenylacetic acids, copper-catalyzed aerobic oxidative decarboxylation can lead to the formation of aromatic carbonyl compounds. organic-chemistry.org Another method involves the use of persulfate and silver ions to facilitate the decarboxylation of carboxylic acids. mdpi.comresearchgate.net The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of this reaction.

Tertiary Amine Reactivity and Derivatives

The tertiary amine group in this compound is a site of significant reactivity, primarily involving the lone pair of electrons on the nitrogen atom.

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides. acs.org This transformation is often carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids. acs.orgnih.gov The basicity of the amine influences its reactivity, with more basic amines being more readily oxidized. nih.gov The oxidation of tertiary amines with molecular oxygen is also possible but generally requires more stringent conditions. nih.gov N-oxides are important in medicinal chemistry as they can alter the physicochemical properties of a molecule, such as solubility and membrane permeability. nih.gov

Quaternization: The tertiary amine can react with alkyl halides in a process known as quaternization or the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. wikipedia.org This reaction involves the nucleophilic attack of the amine on the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged nitrogen atom. unacademy.com The reaction can be performed under various conditions, including continuously in a tubular reactor at elevated temperatures and pressures. google.com The choice of solvent and the nature of the alkyl halide can influence the reaction rate and efficiency. wikipedia.orgrsc.orgnih.gov

Nucleophilic Reactions: The nitrogen atom, with its lone pair of electrons, acts as a nucleophile. As discussed, this is evident in quaternization reactions. It can also participate in reactions with other electrophiles.

Electrophilic Reactions: While the nitrogen atom itself is nucleophilic, reactions that appear to be electrophilic at the nitrogen can occur through intermediates. For example, nitrosation of tertiary amines to form nitrosamines can occur, although this process is generally slower for simple trialkylamines compared to secondary amines and may proceed through a dealkylation mechanism. acs.org

Reactions Involving the Alpha-Carbon and Phenyl Moiety

Reactions at the Alpha-Carbon: The alpha-carbon, situated between the phenyl group and the carboxylic acid, can be a site for substitution reactions. msu.edulibretexts.org The acidity of the alpha-proton is enhanced by the adjacent phenyl and carboxyl groups, facilitating the formation of an enolate or a related reactive intermediate. libretexts.org These intermediates can then react with various electrophiles. msu.edulibretexts.org For example, halogenation at the alpha-carbon of carboxylic acids can be achieved through the Hell-Volhardt-Zelinski reaction, which typically involves the use of PBr₃ or PCl₃ to form an acyl halide in situ, which then undergoes halogenation more readily. msu.edulibretexts.org

Reactions of the Phenyl Moiety: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the substituent at the alpha-position will influence the position of substitution on the ring. Palladium-catalyzed C-H functionalization is another modern method for modifying the phenyl ring in phenylacetic acid derivatives. acs.org

Stereoselective Transformations at the Chiral Center

The chiral center of this compound is a quaternary carbon, which makes stereoselective synthesis and transformations particularly challenging. Unlike amino acids with a hydrogen at the α-position, this center is sterically hindered and lacks the acidic proton that often facilitates racemization or enolization.

Research into the stereoselective synthesis of related α,α-dialkyl amino acids provides a framework for potential transformations. fau.de Key strategies that could theoretically be applied or adapted include:

Asymmetric Alkylation: A primary route to establishing the chiral center would be the asymmetric alkylation of a glycine (B1666218) enolate equivalent, where the ethyl and methyl groups are introduced sequentially. Using a chiral phase-transfer catalyst can achieve high levels of stereocontrol during the alkylation of a glycinate (B8599266) Schiff base. organic-chemistry.orgnih.gov For a compound like this compound, this would likely involve the N-methylation and N-ethylation of a 2-phenylglycine precursor under chiral conditions.

Kinetic Resolution: If a racemic mixture of this compound is synthesized, kinetic resolution could be employed to separate the enantiomers. This can be achieved through enzymatic methods. For instance, acylase I is known to be highly enantioselective for the hydrolysis of N-acyl L-α-amino acids. harvard.eduharvard.edu However, the N,N-disubstitution in the target molecule prevents the formation of a typical N-acyl derivative, meaning this specific enzyme would not be applicable. Instead, other enzymes or chiral catalysts would be needed to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Diastereoselective Crystallization: Another classical method involves derivatizing the racemic amino acid with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

The table below summarizes potential stereoselective methods and the key factors influencing their success for the target molecule.

| Transformation Method | Key Principle | Potential Challenges for the Target Compound |

| Asymmetric Alkylation | Introduction of alkyl groups to a prochiral precursor using a chiral catalyst or auxiliary. | Steric hindrance from the phenyl group and the first N-alkyl group could lower yields and selectivity for the second alkylation. |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of the racemate. | The tertiary amine functionality precludes the use of many standard enzymes like acylases that act on N-acyl groups. harvard.edu A specific lipase (B570770) or esterase that can act on an ester derivative would be required. |

| Diastereoselective Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Finding a suitable and efficient resolving agent can be empirical and time-consuming. |

Aromatic Substitution Reactions on the Phenyl Ring (Theoretical Consideration)

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the electronic nature of the substituent already present on the aromatic ring—in this case, the –CH(N(CH₃)(C₂H₅))COOH group.

The α-amino acid substituent is generally considered to be an activating group and an ortho, para-director due to the potential for the lone pair of electrons on the nitrogen to participate in resonance, stabilizing the arenium ion intermediate formed during the attack at these positions. However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the tertiary amino group will be protonated to form a –CH(N⁺H(CH₃)(C₂H₅))COOH group. This protonated group is strongly electron-withdrawing and deactivating due to its positive charge, and it directs incoming electrophiles to the meta position. wikipedia.org

Therefore, the reaction conditions are critical in determining the outcome of an electrophilic aromatic substitution on this molecule.

Theoretical Directing Effects of the Substituent

| Reaction Condition | Nature of Substituent | Activating/Deactivating | Directing Effect | Predicted Major Products |

| Neutral or Basic | –CH(N(CH₃)(C₂H₅))COOH (Amino acid group) | Activating (moderately) | ortho, para | 2- and 4-substituted derivatives |

| Strongly Acidic | –CH(N⁺H(CH₃)(C₂H₅))COOH (Ammonium acid group) | Deactivating (strongly) | meta | 3-substituted derivatives |

For example, a Friedel-Crafts acylation, which uses a Lewis acid catalyst, would likely lead to meta substitution due to coordination of the Lewis acid with the basic nitrogen atom, creating a deactivating effect similar to protonation.

Kinetic and Thermodynamic Studies of Model Reactions

To date, specific kinetic and thermodynamic studies on reactions involving this compound are not widely reported in the literature. However, we can infer the types of studies that would be relevant based on research on analogous amino acids.

A key area of investigation would be the kinetics of racemization at the chiral center. Racemization involves the interconversion of L- and D-enantiomers and is influenced by factors such as pH, temperature, and the presence of catalysts. creation.comantarcticglaciers.org For an α,α-disubstituted amino acid, the rate of racemization is generally much slower than for α-H-amino acids because the mechanism typically involves the deprotonation of the α-carbon, which is not possible here. Racemization would have to proceed through alternative, higher-energy pathways, possibly involving reversible cleavage of a bond to the α-carbon.

Thermodynamic studies could focus on the binding interactions of the individual enantiomers with chiral selectors or biological receptors. Isothermal titration calorimetry (ITC) is a powerful technique for measuring the thermodynamic parameters (ΔH, ΔS, and ΔG) of such binding events, providing insight into the forces driving molecular recognition. nih.gov

Hypothetical Kinetic Data for a Model Reaction: Racemization at Elevated Temperature

The following table presents hypothetical data for the racemization of a related chiral amino acid under harsh conditions to illustrate the kind of information that would be sought in a kinetic study. It is important to note that these values are illustrative and not experimental data for this compound.

| Temperature (°C) | pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) |

| 100 | 7.0 | 1.5 x 10⁻⁷ | 1280 |

| 100 | 11.0 | 9.8 x 10⁻⁷ | 196 |

| 120 | 7.0 | 6.2 x 10⁻⁷ | 310 |

| 120 | 11.0 | 4.1 x 10⁻⁶ | 47 |

This data is purely illustrative and based on general trends observed for amino acid racemization. creation.comcreation.com

Mechanistic Insights into Stereoselective Transformations

Understanding the mechanisms of potential stereoselective transformations is crucial for designing effective synthetic and resolution strategies.

Mechanism of Asymmetric Phase-Transfer Catalysis: In the asymmetric alkylation of a glycine Schiff base precursor, a chiral quaternary ammonium salt is used as the phase-transfer catalyst. The catalyst transports the enolate from the aqueous phase to the organic phase where the alkylating agent resides. The chiral environment of the catalyst-enolate ion pair dictates the facial selectivity of the incoming electrophile (alkylating agent), leading to the preferential formation of one enantiomer. organic-chemistry.org The non-covalent interactions (ion pairing, hydrogen bonds, steric repulsion) between the chiral catalyst and the substrate are key to inducing asymmetry.

Mechanism of Enzymatic Resolution: In a hypothetical enzymatic kinetic resolution of an ester derivative of this compound, the enzyme's active site provides a chiral pocket. One enantiomer of the substrate fits optimally into this pocket, allowing the catalytic residues of the enzyme (e.g., a catalytic triad (B1167595) in a lipase) to perform the hydrolysis reaction efficiently. The other enantiomer binds poorly or in a non-productive orientation, and thus reacts very slowly or not at all. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product acid) from the slow-reacting enantiomer (as the unreacted ester). harvard.eduharvard.edu The high degree of stereoselectivity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site.

These mechanistic principles, derived from studies of related systems, provide a rational basis for approaching the controlled and selective manipulation of the chiral center in this compound.

Derivatives and Analogs of 2 Ethyl Methyl Amino 2 Phenylacetic Acid in Academic Research

Synthesis and Characterization of Esters and Amides

The synthesis of ester and amide derivatives of 2-(Ethyl(methyl)amino)-2-phenylacetic acid is a fundamental area of research, providing compounds for further biological evaluation and as intermediates for more complex molecules. Standard esterification procedures, such as the reaction of the parent acid with an alcohol in the presence of an acid catalyst or a coupling agent, are commonly employed. A convenient method for the preparation of amino acid methyl esters involves the use of methanol (B129727) in the presence of trimethylchlorosilane at room temperature, which has been shown to be effective for a variety of amino acids. nih.govresearchgate.net Similarly, amidation can be achieved by reacting the carboxylic acid with an amine using standard peptide coupling reagents or by converting the acid to a more reactive species like an acid chloride. A general method for the synthesis of amides from esters involves the reaction of a methyl or ethyl ester with an amine, often in the presence of a solvent like ethylene (B1197577) glycol at reflux temperatures. google.com

The characterization of these newly synthesized esters and amides relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure, while mass spectrometry confirms the molecular weight. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretching frequencies of the ester or amide groups.

Below is a table representing potential ester and amide derivatives of this compound that could be synthesized using established methods.

| Derivative Type | R Group | Potential Synthesis Method |

| Ester | -CH₃ (Methyl) | Reaction with methanol and trimethylchlorosilane nih.govresearchgate.net |

| Ester | -CH₂CH₃ (Ethyl) | Fischer esterification with ethanol (B145695) and acid catalyst |

| Amide | -NH₂ (Primary) | Activation of the carboxylic acid followed by reaction with ammonia (B1221849) |

| Amide | -NHCH₃ (Methylamide) | Coupling with methylamine (B109427) using a carbodiimide (B86325) reagent |

| Amide | -N(CH₃)₂ (Dimethylamide) | Reaction of the acid chloride with dimethylamine |

N-Substituted and Ring-Substituted Analogs for Structure-Reactivity Studies

To explore the structure-activity relationships (SAR) of this compound, researchers synthesize and study various N-substituted and ring-substituted analogs. Modifications to the N-ethyl and N-methyl groups can influence the compound's steric bulk, lipophilicity, and hydrogen bonding capacity, which in turn can affect its biological activity. For instance, replacing the N-methyl group with a larger alkyl group could probe the size limitations of a potential binding pocket.

The following table illustrates hypothetical N-substituted and ring-substituted analogs of this compound and the rationale for their synthesis in structure-reactivity studies.

| Modification Type | Substituent | Position | Rationale for Study |

| N-Substitution | -CH₂CH₂OH | N-ethyl group | Introduce hydrogen bonding potential |

| N-Substitution | -CH(CH₃)₂ | N-ethyl group | Increase steric bulk |

| Ring-Substitution | -Cl | para | Investigate the effect of an electron-withdrawing group |

| Ring-Substitution | -OCH₃ | para | Study the influence of an electron-donating group |

| Ring-Substitution | -F | ortho | Explore the impact of steric and electronic changes at a specific position |

Conformationally Restricted Analogs

To better understand the bioactive conformation of this compound, researchers design and synthesize conformationally restricted analogs. By limiting the rotational freedom of the molecule, these analogs can help to identify the specific spatial arrangement of functional groups required for biological activity. This approach has been successfully used in the design of various therapeutic agents. lifechemicals.com

Strategies to restrict conformation include incorporating the rotatable bonds into a ring system. For example, in the study of tyramine (B21549) analogues as inhibitors of phenylethanolamine N-methyltransferase, phenolic 2-aminotetralins were synthesized as conformationally restricted versions. nih.gov This restriction of the side-chain conformation led to a significant enhancement in activity. nih.gov Similarly, the side chain of chlorpromazine (B137089) has been fixed into a specific position in phenothiazine (B1677639) analogues to study their dopamine (B1211576) antagonistic activity. nih.gov For this compound, this could involve creating a cyclized structure that incorporates the ethyl and methylamino groups or part of the phenylacetic acid backbone.

The table below presents potential strategies for creating conformationally restricted analogs of this compound.

| Strategy | Resulting Structure | Rationale |

| Cyclization of the N-alkyl groups | Formation of a piperidine (B6355638) or pyrrolidine (B122466) ring | To fix the orientation of the nitrogen substituents |

| Bridging the phenyl ring and the backbone | Creation of a tetrahydroisoquinoline-like scaffold | To lock the relative position of the phenyl ring and the chiral center |

| Introduction of a double bond | Synthesis of an unsaturated analog | To reduce the number of rotatable single bonds |

Incorporation into Peptidomimetic and Oligomeric Structures for Research Purposes

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation. nih.gov The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a key strategy in peptidomimetic design. nih.gov This unnatural amino acid can introduce conformational constraints, alter solubility, and provide resistance to proteases.

In a research context, incorporating this compound into a peptide sequence can help to probe the structural requirements of a peptide-protein interaction. For instance, replacing a natural amino acid with this compound can reveal the importance of the original side chain and backbone conformation for biological activity. Systematic N-alkylation of amino acids within a peptide is a powerful tool for improving biological activity. nih.gov

The following table provides examples of how this compound could be incorporated into peptidomimetic structures for research.

| Peptidomimetic Structure | Purpose of Incorporation | Potential Research Application |

| Dipeptide analog | To mimic a β-turn in a larger peptide | Studying receptor binding and signal transduction |

| Short oligomer | To create a helical or sheet-like secondary structure | Investigating protein folding and aggregation |

| Cyclic peptidomimetic | To enhance receptor selectivity and metabolic stability | Development of research tools to probe specific biological pathways |

Design and Synthesis of Photoaffinity Probes and Research Ligands (non-clinical)

To identify and characterize the cellular targets of this compound, researchers can design and synthesize photoaffinity probes. These probes are valuable tools that form a covalent bond with their target protein upon activation with light. mdpi.com A typical photoaffinity probe consists of three components: the ligand of interest (in this case, a derivative of this compound), a photoreactive group (such as a benzophenone (B1666685) or a diazirine), and often a tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation of the labeled protein. nih.gov

The synthesis of such probes involves chemically linking the photoreactive group and the tag to the this compound scaffold without significantly compromising its binding affinity for its target. These non-clinical research ligands are instrumental in target validation and elucidating the mechanism of action of the parent compound.

The table below outlines the components that could be used to construct a photoaffinity probe based on this compound.

| Component | Example | Function |

| Ligand Core | This compound | To specifically bind to the target protein |

| Photoreactive Group | Benzophenone | To form a covalent bond with the target upon UV irradiation nih.gov |

| Photoreactive Group | Arylazide | Another common photo-crosslinking agent mdpi.com |

| Tag for Detection/Isolation | Biotin | Allows for affinity purification of the labeled protein nih.gov |

| Tag for Detection/Isolation | Fluorescent Dye (e.g., Cy5) | Enables visualization of the labeled protein in gels or cells |

Applications in Organic Synthesis and Materials Science Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral α-amino acids that are not part of the 20 common proteinogenic amino acids serve as powerful tools for the synthesis of complex, optically active molecules. mdpi.com As a member of this class, 2-(Ethyl(methyl)amino)-2-phenylacetic acid is a valuable chiral building block. Its enantiopure forms can be incorporated into larger molecules to introduce a defined stereocenter, leveraging the chirality of the starting material to control the stereochemical outcome of subsequent reactions. mdpi.com

The synthesis of "tailor-made" or unnatural amino acids is crucial for developing novel peptides and peptidomimetics with specific structural and functional properties. nih.govnih.gov The use of this compound allows for the introduction of a unique combination of a lipophilic phenyl group, a tertiary amine, and a specific stereochemistry at the α-carbon. This is particularly useful in the synthesis of constrained peptides or as a key fragment in the total synthesis of natural products. mdpi.com Methods for creating such custom amino acids often involve the asymmetric alkylation of glycine (B1666218) derivatives or the hydrogenation of imines using chiral catalysts. nih.govrsc.org

| Feature | Contribution to Target Molecule | Synthetic Advantage |

| α-Chiral Center | Introduces a specific, fixed stereocenter. | Controls three-dimensional architecture, crucial for biological activity or material properties. |

| Phenyl Group | Adds a bulky, aromatic, and lipophilic moiety. | Can engage in π-stacking interactions; influences solubility and binding characteristics. |

| Tertiary Amine | Provides a basic, non-protic nitrogen center. | Can act as a coordination site, a proton acceptor, or introduce a permanent positive charge if quaternized. |

| Carboxylic Acid | Offers a site for further chemical modification. | Readily converted into amides, esters, or alcohols for chain extension or linkage to other molecules. |

Precursor for Chiral Ligands in Metal-Catalyzed Reactions

The development of chiral ligands is central to the field of asymmetric catalysis, where transition metal complexes are used to produce enantiomerically enriched products. Amino acids are excellent starting materials for ligands because they are readily available and possess multiple coordination sites (the amino and carboxyl groups). mdpi.comresearchgate.net

This compound is a suitable precursor for various types of chiral ligands. The carboxylic acid can be converted into an amide, and the tertiary amine can serve as a coordinating atom, creating chiral N,O-ligands. Further modifications, such as converting the carboxylic acid to a phosphine-containing group, could yield phosphine-amino acid (P,N) ligands. These ligands are effective in a wide range of metal-catalyzed reactions. acs.orgrsc.org For example, a new class of oxidatively stable ligands derived from N-benzylproline has been shown to enhance stereoselectivity in Ni(II)–Schiff base complexes used for amino acid synthesis. nih.gov This highlights the principle of modifying amino acid scaffolds to create robust catalysts.

| Hypothetical Ligand Type | Structural Modification | Potential Catalytic Application |

| N,O-Amide Ligand | Conversion of the carboxylic acid to a primary or secondary amide. | Lewis acid catalysis, conjugate additions. |

| N,O-Hydroxamic Acid Ligand | Conversion of the carboxylic acid to a hydroxamic acid. | Asymmetric epoxidation of allylic alcohols (e.g., with Vanadium catalysts). mdpi.com |

| P,N-Phosphine Amide Ligand | Amidation of the carboxylic acid with a phosphino-amine. | Asymmetric hydrogenation, cross-coupling reactions (e.g., Suzuki, Sonogashira). mdpi.comacs.org |

| Amino-Alcohol Ligand | Reduction of the carboxylic acid to a primary alcohol. | Transfer hydrogenation, additions of organozinc reagents to aldehydes. |

Application as a Chiral Resolving Agent for Racemic Mixtures

One of the most established methods for separating a racemic mixture into its constituent enantiomers is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process, known as classical resolution, involves reacting a racemic acid with an enantiomerically pure base, or a racemic base with an enantiomerically pure acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. unchainedlabs.combioduro.comrsc.org

As a chiral carboxylic acid, this compound is a suitable resolving agent for a wide variety of racemic amines. The process involves mixing the racemic amine with one enantiomer of the acid in an appropriate solvent. One of the two resulting diastereomeric salts will typically be less soluble and precipitate out of the solution, allowing for its separation by filtration. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure amine and regenerates the resolving agent. libretexts.org Chiral amines like 1-phenylethylamine (B125046) and natural alkaloids are commonly used to resolve racemic acids, and conversely, chiral acids like tartaric acid or mandelic acid are used to resolve racemic amines. libretexts.orgalmerja.com

| Step | Description | Outcome |

| 1. Salt Formation | A racemic base (e.g., R/S-amine) is reacted with a single enantiomer of the chiral acid (e.g., R-acid). | A mixture of two diastereomeric salts is formed: (R-amine:R-acid) and (S-amine:R-acid). |

| 2. Separation | The mixture is subjected to fractional crystallization in a suitable solvent. | Due to different solubilities, one diastereomeric salt crystallizes preferentially and is isolated by filtration. |

| 3. Liberation | The isolated diastereomeric salt is treated with a strong base (e.g., NaOH). | The enantiomerically enriched amine is liberated from the salt. The resolving agent is recovered as its sodium salt. |

Incorporation into Supramolecular Assemblies and Functional Materials (Theoretical/Exploratory)

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Amino acids are increasingly used as building blocks for functional supramolecular materials, including metal-organic frameworks (MOFs), gels, and liquid crystals. colab.wsfgcu.edu The functional groups on amino acids—carboxylates, ammonium (B1175870) groups, and side chains—can participate in hydrogen bonding, ionic interactions, and other intermolecular forces that direct the self-assembly process. aiche.org

Theoretically, this compound possesses several features that make it an attractive candidate for incorporation into such materials. Alanine has been successfully used to decorate MOF-5, where the carboxylic acid group interacts with the zinc clusters of the framework, leading to a functionalized material with enhanced catalytic properties after carbonization. acs.orgresearchgate.net Similarly, the functional groups of this compound could direct its assembly into ordered structures.

| Functional Group | Potential Non-Covalent Interaction | Implication for Supramolecular Assembly |

| Carboxylic Acid | Hydrogen Bonding (donor and acceptor), Metal Coordination | Can form dimers or extended chains; acts as a linker to metal ions in MOFs. colab.wsaiche.org |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Drives the packing of molecules in crystals and the formation of aggregated structures in solution. |

| Tertiary Amine | Hydrogen Bond Acceptor, Protonation Site | Can interact with H-bond donors; upon protonation, can form strong ionic bonds (salt bridges) with anionic species. |

Chemical Tools for Probing Biological Systems (purely in vitro, mechanistic research)

Structurally defined small molecules are indispensable tools for probing biological systems in a controlled laboratory setting. The phenethylamine (B48288) scaffold, a core component of this compound, is present in numerous neurotransmitters and pharmacologically active compounds. mdpi.comwikipedia.org Derivatives of this scaffold are frequently used in in vitro studies, such as competitive binding assays, to investigate ligand-receptor interactions and to elucidate structure-activity relationships (SAR). nih.govresearchgate.net

Given its structure, this compound could serve as a valuable tool compound in mechanistic research, particularly for monoamine receptors like the serotonin (B10506) (5-HT) or dopamine (B1211576) receptors. In a typical in vitro competitive binding assay, the ability of a test compound to displace a known radiolabeled ligand from its receptor is measured. nih.gov This provides data on the test compound's binding affinity (Ki). By systematically comparing the affinities of structurally related molecules, researchers can deduce which molecular features are critical for receptor binding. researchgate.net The defined stereochemistry and substituent pattern of this compound make it an excellent candidate for such studies, either as an active ligand or as a negative control to confirm binding specificity. For example, its affinity could be compared to simpler analogues like phenylacetic acid or N,N-dimethylphenylglycine to understand the role of the ethyl group.

The table below illustrates hypothetical data from an in vitro radioligand competition assay for the serotonin 5-HT₂A receptor, demonstrating how the compound could be used to probe binding requirements.

| Compound | Description | Hypothetical Binding Affinity (Ki, nM) |

| Ketanserin | Known 5-HT₂A antagonist (Reference) | 1.5 |

| (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid | Test Compound (R-enantiomer) | 750 |

| (S)-2-(Ethyl(methyl)amino)-2-phenylacetic acid | Test Compound (S-enantiomer) | >10,000 |

| Phenylacetic Acid | Negative Control | No measurable binding |

| This data is illustrative and intended to show the application of the compound as a research tool. |

Biochemical and Enzymatic Transformations in Model Systems Strictly in Vitro or Non Human in Vivo in a Mechanistic Context

In Vitro Metabolism by Isolated Enzymes or Microsomal Systems

No studies detailing the in vitro metabolism of 2-(Ethyl(methyl)amino)-2-phenylacetic acid by isolated enzymes or microsomal systems were identified in the public domain. Research on analogous structures, such as 2-phenylaminophenylacetic acid derivatives, has indicated that metabolism can occur through various pathways, including hydroxylation and the formation of reactive intermediates when incubated with human liver microsomes. nih.gov However, direct metabolic data for this compound is not available.

Substrate Specificity and Kinetic Studies for Biocatalytic Applications

There is no available information regarding the substrate specificity or kinetic parameters of enzymes acting on this compound for biocatalytic purposes. While biocatalytic applications for the synthesis of other phenylacetic acid derivatives have been explored, the specific use of this compound as a substrate has not been reported.

Interaction with Biomolecules in Cell-Free Assays for Mechanistic Understanding

No cell-free assay data or studies on the interaction of this compound with specific biomolecules (e.g., receptors, enzymes, DNA) were found. Mechanistic studies often employ such assays to understand the molecular basis of a compound's activity, but no such research has been published for this particular molecule.

Biosynthetic Pathway Elucidation (if applicable)

There is no evidence to suggest that this compound is a naturally occurring compound with a defined biosynthetic pathway. Consequently, no studies on its biosynthesis have been conducted or reported.

Future Directions and Emerging Research Opportunities

Development of Next-Generation Enantioselective Synthetic Methods

The synthesis of enantiomerically pure α-amino acids is a critical challenge in organic chemistry. For 2-(Ethyl(methyl)amino)-2-phenylacetic acid, the development of novel, efficient, and highly stereoselective synthetic routes is a primary area for future investigation. Current methodologies for analogous N-alkylated amino acids often rely on multi-step procedures which can be inefficient.

Future research could focus on the following:

Asymmetric Strecker Synthesis: This classical method for amino acid synthesis could be adapted for the target compound. wikipedia.orgacs.org The use of chiral auxiliaries or catalysts in the Strecker reaction of a suitable ketone precursor with ethyl(methyl)amine and a cyanide source could provide a direct route to the desired enantiomer. acs.orgnih.govrug.nl Research into novel chiral catalysts, such as those based on thiourea (B124793) or BINOL, could enhance enantioselectivity. nih.gov

Phase-Transfer Catalysis: Asymmetric alkylation of glycine (B1666218) derivatives under phase-transfer conditions has emerged as a powerful tool for the synthesis of unnatural amino acids. nih.govorganic-chemistry.orgorganic-chemistry.orgrsc.orgacs.org A promising approach would involve the ethylation or methylation of a protected 2-(methylamino)-2-phenylacetic acid or 2-(ethylamino)-2-phenylacetic acid precursor using a chiral phase-transfer catalyst.

Biocatalysis: The use of enzymes for the synthesis of non-canonical amino acids is a rapidly growing field. nih.govwikipedia.orgnih.gov Engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could be developed to catalyze the asymmetric synthesis of this compound or its precursors with high enantiopurity. nih.govresearchgate.net This approach offers the benefits of mild reaction conditions and high selectivity.

| Synthetic Method | Potential Precursors | Key Research Focus | Anticipated Advantages |

| Asymmetric Strecker Synthesis | Phenylglyoxylic acid, ethyl(methyl)amine | Development of novel chiral catalysts | Direct access to enantiopure product |

| Phase-Transfer Catalysis | Protected 2-(methylamino)-2-phenylacetic acid | Design of efficient chiral catalysts | High yields and enantioselectivity |

| Biocatalysis | Keto-acid precursor and amine | Enzyme engineering and screening | Mild, sustainable, and highly selective |

Exploration of Advanced Spectroscopic and Imaging Techniques for Characterization

The unambiguous characterization of chiral molecules, including their absolute configuration and enantiomeric purity, is crucial. Future research should leverage advanced spectroscopic and imaging techniques to thoroughly characterize this compound.

Advanced NMR Spectroscopy: While standard NMR is essential, more sophisticated techniques can provide deeper structural insights. The use of chiral solvating agents or derivatizing agents can enable the differentiation of enantiomers by NMR. nih.govmiamioh.eduresearchgate.net Furthermore, recent developments in NMR allow for the direct detection of molecular chirality without the need for external chiral agents, a technique that could be applied to this compound. theanalyticalscientist.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with tandem MS techniques (MS/MS) can be a powerful tool for isomer differentiation. lcms.czacs.orgacs.org While enantiomers have identical mass spectra, the formation of diastereomeric complexes with a chiral selector can allow for their distinction. Ion mobility-mass spectrometry is another promising technique for separating and identifying stereoisomers. researchgate.net

Chiral Chromatography: The development of specific chiral stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be essential for the routine analysis of the enantiomeric excess of this compound. researchgate.net

| Technique | Application for the Target Compound | Information Gained |

| Advanced NMR | Chiral solvating/derivatizing agents, direct detection methods | Absolute configuration, enantiomeric purity |

| Mass Spectrometry | Tandem MS with chiral selectors, Ion Mobility-MS | Isomer differentiation, structural fragmentation patterns |

| Chiral Chromatography | HPLC and GC with chiral stationary phases | Enantiomeric excess determination, preparative separation |

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational chemistry with experimental studies offers a powerful approach to understanding molecular properties and predicting reactivity. For this compound, this synergy can be particularly fruitful.

Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to predict the stable conformers of the molecule in the gas phase and in solution. nih.govsns.itscirp.orgaminer.orgresearchgate.net This information is crucial for understanding its reactivity and interactions with other molecules.

Spectroscopic Prediction: Computational methods can be used to predict NMR chemical shifts and coupling constants. nih.govrsc.orggithub.io Comparing these predicted spectra with experimental data can aid in the structural elucidation and assignment of stereochemistry.

Reaction Mechanism Studies: DFT calculations can be used to model the transition states and reaction pathways of the synthetic routes proposed in section 10.1. This can provide valuable insights for optimizing reaction conditions and catalyst design.

Novel Applications in Functional Materials and Chemical Biology Tools

Non-canonical amino acids are increasingly being used as building blocks for novel materials and as tools in chemical biology. acs.org The unique structure of this compound makes it an interesting candidate for such applications.

Peptide and Peptidomimetic Synthesis: Incorporation of this N-alkylated amino acid into peptides could impart unique conformational constraints and proteolytic stability. frontiersin.org This could lead to the development of peptides with enhanced biological activity or novel folding patterns.

Chiral Building Blocks: Enantiomerically pure this compound can serve as a valuable chiral building block in the synthesis of more complex molecules, such as pharmaceuticals or natural products. acs.orgabcr.comresearchgate.net

Functional Materials: The amino acid could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with chiral recognition properties or catalytic activity.

Green Chemistry Approaches to Synthesis and Derivatization

Developing environmentally benign synthetic methods is a key goal of modern chemistry. Future research on this compound should prioritize green chemistry principles.

Catalytic Routes: The development of catalytic methods, as discussed in section 10.1, is inherently greener than stoichiometric approaches.

Alternative Solvents and Reagents: Exploring the use of greener solvents, such as water or bio-based solvents, and less hazardous reagents would be a significant advancement. acs.org

Atom Economy: Synthetic strategies should be designed to maximize atom economy, minimizing the generation of waste. For instance, direct C-H activation and amination routes would be highly desirable.

Renewable Feedstocks: Investigating synthetic pathways that utilize renewable feedstocks, such as the catalytic fixation of nitrogen and carbon dioxide, represents a long-term, highly ambitious goal for the sustainable production of amino acids. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.